

5-Chloro-2-fluorobenzonitrile safety data sheet (SDS) information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Chloro-2-fluorobenzonitrile**

Cat. No.: **B1585444**

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **5-Chloro-2-fluorobenzonitrile**

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling overview for **5-Chloro-2-fluorobenzonitrile** (CAS No. 57381-34-7), a halogenated benzonitrile building block essential in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules.^{[1][2]} As a Senior Application Scientist, the goal of this document is to move beyond a simple recitation of Safety Data Sheet (SDS) points and provide a framework of understanding rooted in the principles of chemical reactivity, toxicology, and risk mitigation. The protocols and insights herein are designed to empower laboratory professionals to work safely and effectively with this compound.

Core Hazard Profile & Chemical Identity

5-Chloro-2-fluorobenzonitrile is a solid substance that presents multiple health hazards upon exposure.^{[2][3]} Its primary risks are associated with acute toxicity if ingested, inhaled, or absorbed through the skin.^{[4][5]} It is also a significant irritant to the skin, eyes, and respiratory system.^[5] Understanding the fundamental properties of this molecule is the first step in establishing a robust safety protocol.

Table 1: Chemical Identification and Properties

Identifier	Value	Source(s)
IUPAC Name	5-chloro-2-fluorobenzonitrile	[4]
CAS Number	57381-34-7	[4] [5]
Molecular Formula	C ₇ H ₃ ClFN	[4] [5] [6]
Molecular Weight	155.56 g/mol	[4] [6]
Appearance	Solid	[3]
Melting Point	67-70 °C	
InChI Key	GJNJDELEHIGPKJ- UHFFFAOYSA-N	[7]
SMILES	C1=CC(=C(C=C1Cl)C#N)F	[4] [7]

GHS Hazard Analysis: A Deeper Look

The Globally Harmonized System (GHS) provides a clear picture of the dangers associated with **5-Chloro-2-fluorobenzonitrile**. It is classified as acutely toxic and an irritant, mandating specific handling precautions.[\[5\]](#) The presence of the cyano (-C≡N) group is a primary driver of its systemic toxicity, while the halogenated aromatic ring contributes to its irritant properties.

Table 2: GHS Classification Summary

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 3 / 4	H311: Toxic in contact with skin / H312: Harmful in contact with skin
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity	Category 3	H335: May cause respiratory irritation


Note: Dermal toxicity classification varies between suppliers, with some citing Category 3 (Toxic) and others Category 4 (Harmful).^{[4][5]} For maximum safety, protocols should be based on the more severe Category 3 classification.

The Scientific Rationale Behind the Hazards

- Systemic Toxicity (Oral, Dermal, Inhalation): The toxicity of benzonitriles is often linked to the potential for in vivo metabolic conversion, which can release cyanide ions. Cyanide is a potent cytotoxic agent that inhibits cellular respiration. While the metabolic pathway for this specific molecule is not thoroughly investigated, the precautionary principle dictates that it be handled as a potential cyanide source. This underpins the urgency of preventing absorption through any route.
- Irritation (Skin, Eye, Respiratory): Halogenated aromatic compounds are frequently irritants. The electrophilic nature of the benzene ring, enhanced by the electron-withdrawing effects of the halogens and nitrile group, can lead to interactions with biological macromolecules in the skin, eyes, and respiratory tract, triggering an inflammatory response. This is why direct contact and inhalation of dust must be strictly avoided.^[8]

The Hierarchy of Controls: A Risk Mitigation Strategy

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones.

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For **5-Chloro-2-fluorobenzonitrile**, elimination is not feasible as it is the required reagent. Substitution may be possible in some synthetic designs but is often not an option. Therefore, our primary focus must be on robust Engineering Controls, followed by stringent Administrative Controls and diligent use of Personal Protective Equipment (PPE).

Standard Operating Protocol for Handling

This protocol is a self-validating system; adherence ensures that risks are managed at every step.

Objective: To safely weigh and dispense solid **5-Chloro-2-fluorobenzonitrile** for experimental use.

1. Preparation (Administrative & PPE):

- Step 1.1: Review this safety guide and the supplier-specific SDS.[\[5\]](#)
- Step 1.2: Ensure training on the proper use of the chemical fume hood and emergency procedures is complete and documented.
- Step 1.3: Don appropriate PPE. See Table 3 for details. Double-gloving (e.g., two pairs of nitrile gloves) is recommended.
- Step 1.4: Designate a specific work area within a certified chemical fume hood for the procedure. Ensure the area is clean and uncluttered.
- Step 1.5: Prepare all necessary equipment (spatulas, weigh boats, receiving flask, solvent) and place it within the fume hood before introducing the chemical.
- Step 1.6: Locate the nearest eyewash station, safety shower, and fire extinguisher.[\[9\]](#)

2. Execution (Engineering Controls):

- Step 2.1: Perform all manipulations of the solid compound exclusively within the chemical fume hood with the sash at the lowest practical height.[\[8\]](#)
- Step 2.2: Carefully open the container, avoiding any disturbance that could generate airborne dust.
- Step 2.3: Use a dedicated spatula to carefully transfer the desired amount of solid to a weigh boat on a tared balance (if the balance is inside the hood) or into a pre-tared, sealed container for weighing outside the hood.
- Step 2.4: Immediately and securely close the main container.
- Step 2.5: Carefully add the weighed solid to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

3. Decontamination & Disposal:

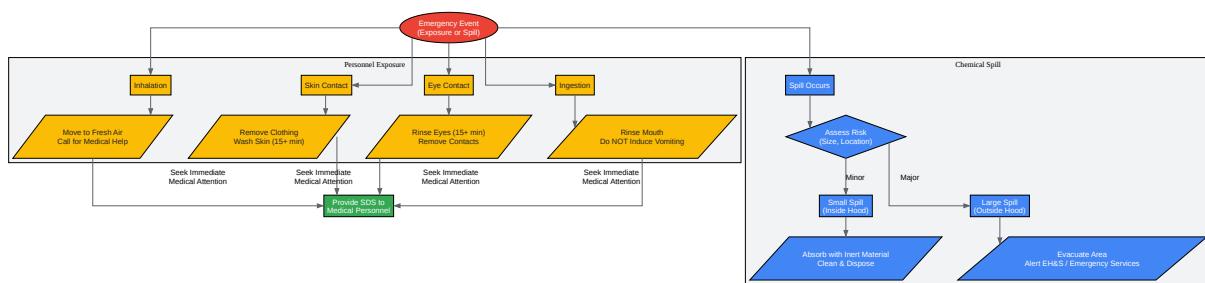

- Step 3.1: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent-soaked towel.
- Step 3.2: Dispose of all contaminated disposable materials (weigh boats, gloves, paper towels) in a designated, sealed hazardous waste container.[\[10\]](#)
- Step 3.3: Wash hands and forearms thoroughly with soap and water after removing gloves and lab coat.[\[10\]](#)

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type	Specification	Rationale and Standard
Eye/Face	Chemical safety goggles or a face shield.	Protects against dust, splashes, and vapors. Must comply with OSHA 29 CFR 1910.133 or EN166. [10] [11]
Hand	Impervious chemical-resistant gloves (e.g., Nitrile).	Prevents dermal absorption, which is a primary toxicity route. [12] Change gloves immediately if contaminated.
Body	Laboratory coat.	Provides a removable barrier to protect skin and clothing from contamination. [8]
Respiratory	Not required if handled in a fume hood.	A NIOSH/MSHA-approved respirator is necessary if engineering controls fail or for large spills. [10] [11] [12]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

[Click to download full resolution via product page](#)

Caption: Decision-making workflow for exposure and spill emergencies.

First-Aid Measures

Table 4: Emergency First-Aid Procedures

Exposure Route	Step-by-Step Protocol	Critical Considerations
Inhalation	<ol style="list-style-type: none">1. Immediately move the affected person to fresh air.[5]2. If breathing is difficult or stops, provide artificial respiration.[5][10]3. Call for immediate medical attention.[5]	Do not use mouth-to-mouth if the person ingested the substance. [10] The primary goal is oxygenation.
Skin Contact	<ol style="list-style-type: none">1. Immediately remove all contaminated clothing.[5]2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][10]3. Seek immediate medical attention.[5]	Speed is essential to minimize dermal absorption.
Eye Contact	<ol style="list-style-type: none">1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention from an ophthalmologist.	Continuous, gentle rinsing is crucial to remove all particles and chemicals.
Ingestion	<ol style="list-style-type: none">1. Do NOT induce vomiting.[5]2. Rinse the mouth thoroughly with water.[5]3. Never give anything by mouth to an unconscious person.[5]4. Call a Poison Control Center or physician immediately.[10]	Inducing vomiting can cause aspiration of the chemical into the lungs.

Causality: In all exposure scenarios, the immediate goal is dilution and removal of the chemical to prevent its absorption into the bloodstream. Providing the SDS to emergency responders is critical as it contains the hazard information and CAS number needed for proper treatment.

Spill & Leak Response

- Personal Precautions: Evacuate unnecessary personnel. Avoid breathing dust and prevent contact with the substance. Ensure adequate ventilation.
- Small Spill (Contained within a fume hood):
 - Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
 - Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.
 - Clean the spill area with a solvent-soaked cloth, and place the cloth in the waste container.
- Large Spill (Outside of a fume hood):
 - Evacuate the immediate area.
 - Alert colleagues and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
 - Prevent entry into the area until cleanup is complete. Do not attempt to clean up a large spill without specialized training and equipment.

Storage and Disposal

- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area. [10][11] The storage location should be secure and accessible only to authorized personnel ("Store locked up").[5] Keep away from incompatible materials such as strong oxidizing agents.[5]
- Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[10] This typically involves an

approved hazardous waste disposal plant. Never dispose of this chemical down the drain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. 5-Chloro-2-Fluorobenzonitrile Supplier in China [nj-finechem.com]
- 3. 5-Bromo-2-chlorobenzonitrile - Starshinechemical [starshinechemical.com]
- 4. 5-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. cenmed.com [cenmed.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. nbinfo.com [nbinfo.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [5-Chloro-2-fluorobenzonitrile safety data sheet (SDS) information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585444#5-chloro-2-fluorobenzonitrile-safety-data-sheet-sds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com